4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
CAS No.: 137180-65-5
Cat. No.: VC21230755
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 137180-65-5 |
---|---|
Molecular Formula | C12H16N2O2S |
Molecular Weight | 252.33 g/mol |
IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one |
Standard InChI | InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14) |
Standard InChI Key | TYUHVGOUDDESRF-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N |
Canonical SMILES | C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N |
Chemical Identity and Structural Characteristics
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is a heterocyclic organic compound featuring a 2-aminothiazole moiety connected to a spirocyclic oxadecane system. The compound contains a lactone functionality within the spirocyclic framework, creating a complex three-dimensional structure with potential for specific molecular interactions. This structural complexity may contribute to its potential biological activities and pharmaceutical relevance .
Basic Chemical Properties
The fundamental chemical properties of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one are summarized in Table 1, providing essential information for its identification and characterization.
Table 1: Basic Chemical Properties of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Property | Value |
---|---|
CAS Registry Number | 137180-65-5 |
Molecular Formula | C₁₂H₁₆N₂O₂S |
Molecular Weight | 252.33 g/mol |
IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one |
PubChem Compound ID | 581119 |
Creation Date in PubChem | March 27, 2005 |
Last Modified in PubChem | April 5, 2025* |
*Note: This future date appears in the PubChem record but may represent a database entry error .
Structural Identifiers and Representation
For precise identification in chemical databases and literature, 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is associated with several standardized structural identifiers as presented in Table 2.
Table 2: Structural Identifiers of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14) |
Standard InChIKey | TYUHVGOUDDESRF-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N |
Isomeric SMILES | C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N |
The structural representation includes a 2-amino-1,3-thiazole ring linked to a spirocyclic system containing a lactone moiety. The spiro center connects the oxolane ring with a cyclohexane ring, creating a rigid three-dimensional framework that may influence its biological interactions .
Structural Element | Potential Biological Activities | Related Compounds |
---|---|---|
2-Aminothiazole | Antimicrobial, Antifungal, Enzyme inhibition | Various thiazole-containing antibiotics and enzyme inhibitors |
Spirocyclic System | Enhanced receptor selectivity, Improved pharmacokinetics | Spirocyclic enzyme inhibitors and receptor modulators |
Lactone Moiety | Anti-inflammatory, Anticancer | Lactone-containing natural products and pharmaceuticals |
Combination Structure | Potentially novel biological activity profile | Various heterocyclic drug candidates |
It's important to note that while these potential activities are suggested by structural analogy, empirical testing would be required to confirm specific biological activities for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one.
Related Compounds with Documented Activities
Related compounds containing similar structural elements have demonstrated various biological activities:
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Thiazole-containing compounds: Many thiazole derivatives show antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
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Spirocyclic compounds: Various spirocyclic derivatives have been developed as potent and reversible MAGL (monoacylglycerol lipase) inhibitors with distinct binding modes, demonstrating the potential of spirocyclic frameworks in enzyme inhibition .
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Oxaspiro compounds: Compounds containing oxaspiro moieties have shown potential in various therapeutic applications, including as building blocks in drug development .
Analytical Methods for Characterization
The characterization of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one requires multiple analytical techniques to confirm its structure, purity, and physicochemical properties.
Spectroscopic and Analytical Techniques
Table 4: Analytical Methods for Characterization of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Analytical Technique | Application and Expected Observations |
---|---|
¹H NMR Spectroscopy | Identification of characteristic proton signals from the thiazole CH (~7 ppm), CH at position 4 of the spirocycle, and NH₂ protons |
¹³C NMR Spectroscopy | Confirmation of carbon signals for the thiazole ring, spirocyclic carbons, and lactone carbonyl (~170 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 252 and characteristic fragmentation patterns |
Infrared Spectroscopy | NH₂ stretching (~3300-3500 cm⁻¹), C=O stretching (~1700-1750 cm⁻¹), and thiazole ring vibrations |
X-ray Crystallography | Definitive confirmation of three-dimensional structure and stereochemistry |
HPLC | Purity assessment and separation of potential synthetic impurities |
Sample Preparation Considerations
For research applications, proper sample preparation of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is essential. Based on commercial supplier recommendations, the following considerations are important :
Table 5: Sample Preparation Guidelines
Parameter | Recommendation |
---|---|
Storage Conditions | 2-8°C, sealed storage, away from moisture |
Stock Solution | Select appropriate solvent based on experimental requirements |
Storage of Stock Solution | -80°C (use within 6 months), -20°C (use within 1 month) |
Solubility Enhancement | If needed, heat to 37°C and use ultrasonic bath |
Shipping Condition | With blue ice (for evaluation samples) |
Structure-Activity Relationship Considerations
Understanding the relationship between the structural features of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one and its potential biological activities provides insight into possible modifications for enhancing or tailoring its properties.
Key Structural Elements and Their Significance
Table 6: Structure-Activity Relationship Considerations
Structural Element | Potential Pharmacological Significance |
---|---|
2-Amino Group on Thiazole | Hydrogen bonding donor/acceptor capability, potential interaction with target binding sites |
Thiazole Ring | Aromatic character, electronic distribution, potential π-stacking interactions |
Spiro Junction | Conformational rigidity, three-dimensional orientation of functional groups |
Lactone Functionality | Potential for hydrolysis in vivo, hydrogen bond acceptor capabilities |
Cyclohexane Ring | Lipophilic character, potential for hydrophobic interactions |
Property | Predicted Value | Significance |
---|---|---|
Calculated LogP | Not specified in available data | Indicator of lipophilicity and potential membrane permeability |
Hydrogen Bond Donors | 2 (from NH₂ group) | Potential for hydrogen bonding interactions |
Hydrogen Bond Acceptors | 4 (N atoms and O atoms) | Potential for hydrogen bonding interactions |
Rotatable Bonds | Limited due to spirocyclic constraint | Conformational flexibility/rigidity balance |
Topological Polar Surface Area | Not specified in available data | Indicator of potential membrane permeability |
Future Research Directions
The limited current research on 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one presents numerous opportunities for further investigation across multiple domains.
Synthetic Methodology Development
Development of efficient and scalable synthetic routes specifically for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one would facilitate its broader availability for research purposes. This could include exploration of:
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Novel catalytic methods for spirocyclic formation
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Green chemistry approaches to improve sustainability
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One-pot synthesis strategies to increase efficiency
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Stereoselective methods to control configuration at the spiro center
Comprehensive Biological Evaluation
Systematic evaluation of the compound's biological activities would help identify its most promising applications:
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High-throughput screening against diverse biological targets
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Assessment of antimicrobial, anti-inflammatory, and anticancer activities
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Enzyme inhibition assays, particularly for enzymes where other thiazole derivatives show activity
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In vivo studies in appropriate disease models based on preliminary in vitro findings
Medicinal Chemistry Optimization
If promising biological activities are identified, medicinal chemistry approaches could be employed to optimize properties:
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Development of structure-activity relationships through analog synthesis
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Improvement of pharmacokinetic properties through targeted structural modifications
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Enhancement of target selectivity through rational design approaches
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Exploration of potential combination with other pharmacophores
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